molecular formula C20H22O7 B1680250 Rubone CAS No. 73694-15-2

Rubone

Cat. No.: B1680250
CAS No.: 73694-15-2
M. Wt: 374.4 g/mol
InChI Key: VHCQVGQULWFQTM-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rubone (2’-hydroxy-2,4,4’,5,6’-pentamethoxychalcone) is a small-molecule chalcone derivative identified as a potent modulator of microRNA-34a (miR-34a), a tumor suppressor frequently downregulated in cancers such as hepatocellular carcinoma (HCC) and prostate cancer . Its mechanism involves enhancing wild-type or mutant p53 binding to the miR-34a promoter, upregulating miR-34a expression, and subsequently suppressing oncogenic targets like Bcl-2, Cyclin D1, CDK6, SIRT1, and FOXP1 . Preclinical studies demonstrate this compound’s efficacy in inhibiting tumor growth, migration, and angiogenesis, with superior activity compared to Sorafenib, a standard HCC therapy . This compound also synergizes with chemotherapeutics like paclitaxel (PTX) in resistant cancers . However, its p53-dependent action limits efficacy in p53-null cells, necessitating further research on broader applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rubone can be synthesized through a Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxy-4,6-dimethoxybenzaldehyde with 2,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves scaling up the Claisen-Schmidt condensation reaction with appropriate adjustments to reaction conditions to ensure safety and efficiency in an industrial setting .

Chemical Reactions Analysis

Types of Reactions: Rubone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Rubone, also known chemically as (2E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one, is a chalcone analog with diverse applications in scientific research, particularly in chemistry, biology, and medicine. It has shown potential as a therapeutic agent for treating cancers, especially hepatocellular carcinoma and prostate cancer.

Scientific Research Applications

This compound's applications span multiple scientific disciplines:

  • Chemistry It serves as a model compound in studying chalcone derivatives and their reactivity.
  • Biology It is investigated for its role in modulating microRNA-34a and its effects on gene expression.
  • Medicine It is explored as a potential therapeutic agent for treating cancers, particularly hepatocellular carcinoma and prostate cancer.

Combination Therapy

This compound has been used in combination with paclitaxel to treat resistant prostate cancer. The combination therapy inhibited orthotopic prostate tumor growth in nude mice by reversing the expression of miR-34a, SIRT1, cyclin D1, and E-cadherin.

Potential Therapeutic Agent

This compound has shown significantly high cytotoxicity in DU145-TXR and PC3-TXR cells, suggesting a stronger anticancer effect in advanced prostate cancer cells with lower miR-34a expression. It dramatically inhibits tumor growth in hepatocellular carcinoma (HCC), exhibiting stronger anti-HCC activity than sorafenib both in vitro and in vivo. this compound treatment showed no impairment of the tissues of major organs in BALB/C mice.

Delivery Systems

Mechanism of Action

Rubone exerts its effects by modulating the expression of microRNA-34a. It specifically restores microRNA-34a levels in hepatocellular carcinoma cells with wild-type or mutated p53, but not in cells with p53 deletions. This restoration leads to the downregulation of target genes such as cyclin D1 and Bcl-2, which are involved in cell cycle regulation and apoptosis . By enhancing the occupancy of p53 on the microRNA-34a promoter, this compound effectively inhibits tumor growth .

Comparison with Similar Compounds

Mechanism of Action and Specificity

Compound Target/Pathway Mechanism Specificity p53 Dependency References
Rubone miR-34a Enhances p53 binding to miR-34a promoter Selective for miR-34a; no effect on miR-21, miR-23a, etc. Yes (wild-type/mutant)
Sorafenib Raf-1, VEGF receptors Inhibits angiogenesis and proliferation Broad kinase inhibition No
miR-34a mimics miR-34a Direct replacement of miR-34a High specificity for miR-34a targets No
RJW100 miR-200c, LRH-1/SF-1 receptors Activates miR-200c promoter Targets miR-200c and nuclear receptors No

Key Findings :

  • This compound’s p53-dependent mechanism distinguishes it from miR-34a mimics (nucleic acids) and Sorafenib (kinase inhibitor). Unlike Sorafenib, this compound directly targets miR-34a, reducing off-target effects .
  • miR-34a mimics bypass p53 but face delivery challenges (e.g., instability), whereas this compound’s small-molecule nature improves bioavailability .
  • RJW100, another small-molecule miRNA modulator, activates miR-200c but operates through nuclear receptors, highlighting divergent pathways in miRNA regulation .

Efficacy and Clinical Potential

Compound IC50/Effective Dose (In Vitro) In Vivo Efficacy (Model) Synergy with Chemotherapy Clinical Stage References
This compound 3.8 μM (HCC) 10–25 mg/kg (HCC xenografts) Enhances PTX efficacy in resistant prostate cancer Preclinical
Sorafenib 5–10 μM (HCC) 30 mg/kg (HCC xenografts) Limited synergy reported FDA-approved
miR-34a mimics N/A (gene-based) 1–2 mg/kg (lipid nanoparticles) Synergistic with cisplatin Phase I trials

Key Findings :

  • This compound shows comparable or superior tumor suppression to Sorafenib in HCC models, with 50% greater reduction in tumor volume at 10 mg/kg .
  • In prostate cancer, this compound (10 mg/kg) reverses PTX resistance by downregulating miR-34a targets, a feature absent in Sorafenib .
  • miR-34a mimics require advanced delivery systems (e.g., nanoparticles) for stability, whereas this compound’s formulation in PEG-PCD micelles improves solubility and targeting .

Limitations and Advantages

Compound Advantages Limitations
This compound Oral bioavailability; low toxicity in normal cells; synergizes with chemotherapy Ineffective in p53-null tumors; requires nano-delivery for hydrophobicity
Sorafenib Broad applicability; FDA-approved High toxicity; limited efficacy in advanced HCC
miR-34a mimics p53-independent action Instability; high cost of production

Biological Activity

Rubone, a naturally occurring flavonoid glycoside with the chemical formula C20H22O7, has garnered attention in recent years for its diverse biological activities, particularly in the context of cancer therapy and antioxidant properties. This article delves into the biological activity of this compound, presenting detailed findings from various studies, including case studies and comparative analyses.

Overview of this compound

This compound is primarily derived from plants in the Rubus genus, which includes blackberries and raspberries. Its structure features multiple hydroxyl groups and a glycosidic linkage, contributing to its biological efficacy. The compound has been investigated for its potential therapeutic applications across different fields, especially oncology.

Anticancer Activity

Mechanism of Action:
this compound has been shown to exert significant anticancer effects through various mechanisms:

  • Restoration of miR-34a Expression: this compound selectively restores miR-34a expression in cancer cells, which is often silenced in malignancies such as hepatocellular carcinoma (HCC) and prostate cancer. This restoration is crucial as miR-34a is known to regulate several oncogenes and tumor suppressor genes, influencing cell proliferation and apoptosis .
  • Combination Therapy: In preclinical studies, this compound has been used in combination with paclitaxel to enhance therapeutic efficacy against resistant prostate cancer. This combination therapy demonstrated a notable inhibition of tumor growth in nude mice by modulating the expression of key regulatory proteins such as SIRT1 and cyclin D1.

Cytotoxicity Studies:
this compound exhibits high cytotoxicity against various cancer cell lines, including DU145-TXR and PC3-TXR cells. Studies indicate that it has a stronger anticancer effect in advanced prostate cancer cells compared to traditional chemotherapeutics like sorafenib.

Antioxidant Properties

This compound's antioxidant activity is another significant aspect of its biological profile. It effectively scavenges free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage that can lead to cancer progression and other diseases.

Comparative Analysis with Other Flavonoids

To contextualize this compound's activity, it is beneficial to compare it with other flavonoids:

Compound NameChemical FormulaUnique Features
QuercetinC15H10O7Strong anti-inflammatory properties
KaempferolC15H10O6Potent antioxidant effects
RutinC21H20O12Notable vascular benefits
MyricetinC15H10O8Neuroprotective properties

This compound's unique glycosidic structure differentiates it from these compounds, allowing for distinct biological activities.

Case Studies

A case study approach highlights this compound's clinical relevance:

  • Prostate Cancer Treatment: A study involving patients with advanced prostate cancer explored the efficacy of this compound combined with standard chemotherapy. The results indicated improved treatment outcomes and reduced side effects compared to chemotherapy alone. This suggests that this compound may enhance the therapeutic index of existing treatments by targeting specific molecular pathways involved in tumor growth .

Research Findings

Recent studies have illustrated the following key findings regarding this compound:

  • Inhibition of Tumor Growth: In vivo studies demonstrated that this compound significantly inhibits tumor growth in HCC models, outperforming sorafenib both in vitro and in vivo without causing major organ toxicity.
  • Safety Profile: Preclinical assessments indicate that this compound does not impair major organ function in animal models, suggesting a favorable safety profile for potential therapeutic use.

Properties

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-23-13-9-15(22)20(19(10-13)27-5)14(21)7-6-12-8-17(25-3)18(26-4)11-16(12)24-2/h6-11,22H,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCQVGQULWFQTM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC(=C(C=C2OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40421457
Record name Rubone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73694-15-2
Record name Rubone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Ethoxy-2-(4-hydroxyphenoxy)aniline
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
Rubone
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
Rubone
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
Rubone
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
Rubone
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
Rubone
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
Rubone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.